molecular formula C22H20N2O3 B2766302 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide CAS No. 946367-57-3

N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide

Cat. No. B2766302
CAS RN: 946367-57-3
M. Wt: 360.413
InChI Key: QEJQGKSAALBUSY-UHFFFAOYSA-N
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Description

N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide is a heterocyclic organic compound. It is a derivative of furoyl piperazine and tetrahydroquinoline. It has been the subject of much research in recent years.


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 1-(2-furoyl)piperazine with benzamides . The resulting benzamides were refluxed with 1-(2-furoyl)piperazine in the presence of K2CO3 and CH3CN to acquire the target compounds . Another synthesis method involves heating a mixture of N-phenyl-1-benzyl-4-piperidinamine and 2-furoyl chloride in tetrahydrofuran at 90 °C for 20 hours .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using spectroscopic techniques including 13C NMR, 1H NMR, IR, and EI-MS . For example, N-Cyclohexyl-4-[4-(2-furoyl)-1-piperazinyl]methylbenzamide, a similar compound, has a molecular formula of C23H29N3O3 and a molecular weight of 395 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, 1-(2-Furoyl)piperazine may be used to synthesize various derivatives . Also, the reaction of benzyl chloride with ammonia yields a moiety known as benzoic acid amide .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, N-Cyclohexyl-4-[4-(2-furoyl)-1-piperazinyl]methylbenzamide is a white crystalline solid with a melting point of 125 – 127°C .

Scientific Research Applications

Catalytic Applications

  • Rakshit et al. (2011) highlighted the utility of N-methoxybenzamides in Rh(III)-catalyzed oxidative olefination, demonstrating the versatility of similar compounds in directed C-H bond activation for efficient and selective synthesis of tetrahydroisoquinolinone products (Rakshit et al., 2011).

Synthesis of Novel Compounds

  • Berry et al. (1997) explored the synthesis of 5-substituted isoquinolin-1-ones, including derivatives with similar structural elements, showcasing the potential for creating new biologically active compounds (Berry et al., 1997).

Radioligand Binding Studies

  • Xu et al. (2005) conducted studies on benzamide analogues related to isoquinoline, examining their binding to sigma-2 receptors, indicating the potential use of similar compounds in receptor binding and drug development research (Xu et al., 2005).

Green Chemistry Applications

  • Reddy et al. (2011) reported the synthesis of hydroxyalkylquinazolin-4-ones using biodegradable solid acid catalysts, demonstrating eco-friendly approaches in synthesizing similar complex molecules (Reddy et al., 2011).

Mass Spectrometry Techniques

  • Harvey (2000) described the use of N-linked carbohydrates derivatized at the reducing terminus, including compounds similar to the query, for enhanced electrospray and fragmentation spectra analysis (Harvey, 2000).

Cancer Research Applications

  • Dehdashti et al. (2013) used an analogue of the compound as a marker for cellular proliferation in tumors, indicating its applicability in oncological research (Dehdashti et al., 2013).

Anticancer and Anti-inflammatory Activity

  • Sharada et al. (1987) synthesized compounds with structural similarity, showing potential as anti-inflammatory agents, suggesting possible pharmacological applications for similar compounds (Sharada et al., 1987).

Drug Potentiation Studies

  • Boulton et al. (1995) compared the effects of poly(ADP-ribose) polymerase inhibitors, including isoquinolinone derivatives, highlighting their role in enhancing the efficacy of anticancer drugs (Boulton et al., 1995).

Safety and Hazards

1-(2-Furoyl)piperazine, a similar compound, is known to cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection .

Mechanism of Action

Mode of Action

Furan derivatives have been known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a manner that modulates these biological processes.

Biochemical Pathways

Furan derivatives have been implicated in a variety of biochemical pathways due to their diverse biological activities

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide are not well-documented. The compound’s bioavailability, half-life, metabolism, and excretion patterns remain to be determined. Further pharmacokinetic studies are needed to fully understand the compound’s behavior in the body .

Result of Action

Furan derivatives have been known to exhibit a wide range of biological activities, suggesting that the compound may have diverse molecular and cellular effects .

properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-15-5-2-6-17(13-15)21(25)23-18-10-9-16-7-3-11-24(19(16)14-18)22(26)20-8-4-12-27-20/h2,4-6,8-10,12-14H,3,7,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJQGKSAALBUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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